4-Acetylbenzonitrile: A Technical Guide for Researchers
4-Acetylbenzonitrile: A Technical Guide for Researchers
CAS Number: 1443-80-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetylbenzonitrile, also known as 4'-cyanoacetophenone, is a versatile aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its bifunctional nature, featuring both a ketone and a nitrile group in a para-substitution pattern on a benzene ring, makes it a valuable intermediate for the synthesis of a wide array of complex molecules.[1] This document provides a comprehensive technical overview of 4-acetylbenzonitrile, including its physicochemical properties, key synthetic methodologies, applications in drug development, and safety protocols.
Chemical and Physical Properties
4-Acetylbenzonitrile is typically a white to light yellow crystalline solid at room temperature.[1][2] The presence of both an electron-withdrawing nitrile group and a carbonyl group deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta positions.[1] It is sparingly soluble in water but shows good solubility in common organic solvents such as chloroform, ethanol, and acetone.[1][3]
Table 1: Physicochemical Properties of 4-Acetylbenzonitrile
| Property | Value | Reference(s) |
| CAS Number | 1443-80-7 | [1][2] |
| Molecular Formula | C₉H₇NO | [1] |
| Molecular Weight | 145.16 g/mol | |
| Appearance | White to light yellow crystalline solid/powder | [1][2] |
| Melting Point | 56-59 °C | |
| Boiling Point | 293.3 °C at 760 mmHg | [No Source] |
| Density | 1.11 g/cm³ | [No Source] |
| Flash Point | 131.2 °C | [No Source] |
| Solubility | Insoluble in water; Soluble in chloroform, acetone, ethanol | [1] |
| InChI Key | NLPHXWGWBKZSJC-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)c1ccc(cc1)C#N |
Synthesis Methodologies
The synthesis of 4-acetylbenzonitrile can be achieved through several established routes. These methods primarily involve either the introduction of the acetyl group onto a benzonitrile scaffold or the introduction of the nitrile group onto an acetophenone derivative.
Key Synthetic Pathways:
-
Cyanation of 4-Acetylphenyl Halides: A robust and frequently utilized method involves the transition-metal-catalyzed nucleophilic substitution of 4-bromoacetophenone or 4-chloroacetophenone with a cyanide source, such as potassium cyanide.[4] This reaction is often catalyzed by palladium or copper complexes.[4]
-
Direct Catalytic Oxidation: A more modern and atom-economical approach is the direct, one-step catalytic oxidation of 4-ethylbenzonitrile using molecular oxygen or air.[4] This method often employs complex solid catalyst systems.[4]
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction can be used to introduce the acetyl group onto benzonitrile using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[5][6]
-
Acetylation of 4-Cyanophenyl Precursors: An alternative route involves the acetylation of a 4-cyanophenyl compound that has a suitable leaving group, such as a trifluoromethanesulfonate (triflate).[4]
Experimental Protocols
The following is a representative protocol for the synthesis of 4-acetylbenzonitrile via the cyanation of 4-bromoacetophenone, based on commonly cited methodologies.[4]
Protocol: Palladium-Catalyzed Cyanation of 4-Bromoacetophenone
Materials:
-
4-Bromoacetophenone
-
Potassium Cyanide (KCN)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) Iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromoacetophenone (1.0 eq), potassium cyanide (1.2 eq), and copper(I) iodide (0.1 eq).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.
-
Solvent Addition: Add anhydrous THF as the solvent.
-
Reaction: Stir the mixture at reflux temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with toluene and filter to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-acetylbenzonitrile.
Note: This protocol is a representative example. Researchers should consult peer-reviewed literature for specific, validated procedures and optimize conditions as necessary.
Applications in Drug Development and Research
The dual reactivity of 4-acetylbenzonitrile makes it a crucial building block in the pharmaceutical and agrochemical industries.[1]
-
Pharmaceutical Intermediates: It is a precursor for a variety of active pharmaceutical ingredients (APIs), including antimalarial isonitriles, anesthetic agents, and anti-allergic agents.[3] The benzonitrile moiety is a recognized scaffold in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and a bioisostere for other functional groups.
-
Heterocyclic Synthesis: The ketone and nitrile functionalities provide reactive sites for constructing complex heterocyclic structures, such as imidazole derivatives, which exhibit a broad spectrum of biological activities.
-
Agrochemicals: The compound serves as a starting material for various agrochemicals, including herbicides and pesticides.
-
Other Industries: It is also used in the synthesis of specialty chemicals such as dyes and polymers.
Safety and Handling
4-Acetylbenzonitrile is classified as harmful and requires careful handling.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. [No Source]
-
GHS Signal Word: Warning. [No Source]
-
Precautions for Safe Handling: Handle in a well-ventilated area, preferably a fume hood. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid the formation of dust and aerosols. [No Source]
-
Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [No Source]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
References
- 1. CAS 1443-80-7: 4-Acetylbenzonitrile | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Acetylbenzonitrile | 1443-80-7 [chemicalbook.com]
- 4. 4-Acetylbenzonitrile | 1443-80-7 | Benchchem [benchchem.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]



